Product packaging for 2-Bromo-5-(tert-butyl)benzo[b]thiophene(Cat. No.:)

2-Bromo-5-(tert-butyl)benzo[b]thiophene

Cat. No.: B12085025
M. Wt: 269.20 g/mol
InChI Key: DVBQRNZMNVFWKL-UHFFFAOYSA-N
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Description

Significance of Benzo[b]thiophene Scaffold in Contemporary Organic Chemistry

The benzo[b]thiophene scaffold, a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring, is a privileged structure in medicinal chemistry and materials science. tandfonline.com Its inherent aromaticity and the presence of a sulfur atom confer unique electronic and structural features. This framework is found in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. tandfonline.com The planarity of the benzo[b]thiophene system allows for effective π-π stacking interactions, a crucial factor in the design of organic semiconductors and other functional materials.

Role of Halogenation in Modulating Heterocycle Reactivity and Electronic Properties

The introduction of a halogen atom, such as bromine, onto the benzo[b]thiophene core dramatically influences its chemical behavior. Halogenation serves as a powerful tool for synthetic chemists, providing a reactive handle for further functionalization through various cross-coupling reactions. The electronegativity and size of the halogen atom alter the electron density distribution within the aromatic system, thereby modifying its reactivity towards electrophilic and nucleophilic reagents. Specifically, a bromine atom at the 2-position of the benzo[b]thiophene ring is particularly amenable to transformations like Suzuki, Sonogashira, and Heck couplings, allowing for the construction of more complex molecular architectures.

Impact of tert-Butyl Group Substitution on Molecular Architecture and Steric Effects

The tert-butyl group, a bulky and sterically demanding substituent, plays a significant role in tailoring the physical and chemical properties of organic molecules. Its primary influence is steric hindrance, which can direct the regioselectivity of reactions on the aromatic ring and stabilize reactive intermediates. Furthermore, the lipophilic nature of the tert-butyl group can enhance the solubility of the molecule in organic solvents, a critical aspect for solution-processed applications in materials science, such as in organic light-emitting diodes (OLEDs).

Research Scope and Objectives Pertaining to 2-Bromo-5-(tert-butyl)benzo[b]thiophene

This article aims to provide a comprehensive overview of this compound, a molecule that combines the key features discussed above. The primary objectives are to detail its fundamental chemical and physical properties, explore its synthetic routes, investigate its reactivity in key organic transformations, and survey its current and potential applications. By focusing solely on this compound, this article will serve as a detailed reference for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13BrS B12085025 2-Bromo-5-(tert-butyl)benzo[b]thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13BrS

Molecular Weight

269.20 g/mol

IUPAC Name

2-bromo-5-tert-butyl-1-benzothiophene

InChI

InChI=1S/C12H13BrS/c1-12(2,3)9-4-5-10-8(6-9)7-11(13)14-10/h4-7H,1-3H3

InChI Key

DVBQRNZMNVFWKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)SC(=C2)Br

Origin of Product

United States

Chemical and Physical Properties

2-Bromo-5-(tert-butyl)benzo[b]thiophene is a substituted aromatic heterocyclic compound. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₁₃BrS
Linear Formula C₁₂H₁₃BrS
CAS Number 1599431-24-9

Data sourced from commercially available information.

Chemical Reactivity and Transformation Pathways of 2 Bromo 5 Tert Butyl Benzo B Thiophene

Reactivity at the Bromine Center: Cross-Coupling Reactions

The carbon-bromine bond at the 2-position of the benzo[b]thiophene ring is a prime site for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds. tcichemicals.comscilit.com In the context of 2-bromo-5-(tert-butyl)benzo[b]thiophene, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position. The general reaction involves the coupling of the bromo-substituted benzo[b]thiophene with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, palladium acetate (B1210297) (Pd(OAc)₂) combined with a suitable phosphine (B1218219) ligand like Ad₂BnP has been shown to be effective for the Suzuki-Miyaura coupling of bromo-substituted heterocycles at room temperature. nih.gov The reaction is tolerant of a wide range of functional groups on the incoming aryl or heteroaryl boronic acid, including electron-donating and electron-withdrawing groups, as well as other halogen atoms and protected amines. nih.gov This allows for the synthesis of a diverse library of 2-aryl- and 2-heteroaryl-5-(tert-butyl)benzo[b]thiophenes.

Interactive Table: Suzuki-Miyaura Coupling of Aryl Halides with Various Boronic Acids/Esters. nih.govnih.gov

EntryAryl HalideBoronic Acid/EsterCatalyst SystemProductYield (%)
1ortho-bromoanilineBenzylboronic acid pinacol (B44631) esterCataCXium A Pd G32-benzylaniline95
2ortho-bromoanilinePhenylboronic acidCataCXium A Pd G32-aminobiphenyl88
3ortho-bromoaniline4-Methoxyphenylboronic acidCataCXium A Pd G34'-Methoxy-[1,1'-biphenyl]-2-amine92
43-Bromo-2-tosyloxypyridinePhenylboronic acidPd(OAc)₂ / Ad₂BnP2-Tosyloxy-3-phenylpyridine99
55-Bromo-2-tosyloxypyridine4-Methylphenylboronic acidPd(OAc)₂ / Ad₂BnP5-(p-Tolyl)-2-tosyloxypyridine95

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govbeilstein-journals.org This reaction is instrumental for introducing alkynyl moieties onto the 2-position of the 5-(tert-butyl)benzo[b]thiophene core. The resulting 2-alkynyl derivatives are valuable intermediates that can undergo further transformations.

The classic Sonogashira reaction often requires a palladium catalyst (like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (typically CuI) as a co-catalyst, and an amine base in a suitable solvent. researchgate.netresearchgate.net However, copper-free Sonogashira protocols have been developed to avoid issues like the formation of homocoupled alkyne byproducts. nih.govresearchgate.net These methods often employ specific palladium catalysts and ligands that facilitate the reaction in the absence of copper. nih.gov The reaction conditions can be mild, sometimes proceeding at room temperature, and are compatible with a variety of functional groups on both the benzo[b]thiophene and the alkyne coupling partners. nih.govbeilstein-journals.org

Interactive Table: Examples of Sonogashira Coupling Reactions. rsc.orgscispace.com

EntryAryl HalideAlkyneCatalyst SystemProductYield (%)
12-IodothiophenolPhenylacetylenePd(OAc)₂2-Phenylbenzo[b]thiophene87
22-Iodothiophenol4-EthynyltoluenePd(OAc)₂2-(p-Tolyl)benzo[b]thiophene81
32-Iodothiophenol1-Ethynyl-4-methoxybenzenePd(OAc)₂2-(4-Methoxyphenyl)benzo[b]thiophene75

Beyond Suzuki and Sonogashira couplings, other palladium- or nickel-catalyzed cross-coupling reactions can be employed to functionalize the C2-position.

Negishi Coupling: This reaction involves the use of organozinc reagents as the nucleophilic partner. nih.gov A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of the organozinc reagents. nih.govbris.ac.uk This method could be applied to couple this compound with a variety of alkyl, aryl, and vinyl zinc halides.

Stille Coupling: The Stille reaction utilizes organotin compounds (organostannanes) as the coupling partners. wikipedia.org Organostannanes are stable to air and moisture, and a wide variety are commercially available or readily synthesized. wikipedia.org This reaction is effective for creating C-C bonds, particularly with sp²-hybridized groups like vinyl and aryl moieties. wikipedia.org

Kumada Coupling: The Kumada coupling employs Grignard reagents (organomagnesium halides) as the nucleophile. organic-chemistry.org It is a cost-effective method for synthesizing unsymmetrical biaryls. organic-chemistry.org A notable application is the nickel-catalyzed coupling of tertiary alkyl Grignard reagents with aryl bromides, which could potentially be used to introduce further bulky alkyl groups at the 2-position of the benzo[b]thiophene ring. rhhz.net

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction would allow for the introduction of a wide range of primary and secondary amines at the 2-position of this compound, leading to the synthesis of 2-amino-5-(tert-butyl)benzo[b]thiophene derivatives. The choice of palladium precatalyst, phosphine ligand, and base is critical for the success of these reactions, especially with heterocyclic substrates. nih.govacs.orgacs.org

Analogous palladium-catalyzed coupling reactions can also be utilized for the formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds, by reacting this compound with alcohols, phenols, or thiols. These reactions expand the synthetic toolbox for creating a diverse array of functionalized benzo[b]thiophene derivatives.

Functionalization of the Benzo[b]thiophene Core

The benzo[b]thiophene ring system is an electron-rich aromatic heterocycle and is susceptible to electrophilic aromatic substitution. researchgate.netdoi.org The position of electrophilic attack is directed by the inherent electronic properties of the bicyclic system. In general, for benzo[b]thiophene, electrophilic substitution preferentially occurs at the C3 (β) position of the thiophene (B33073) ring. researchgate.netdoi.org However, substitution can also occur at the C2 (α) position. doi.org

The presence of the bromine atom at C2 and the tert-butyl group at C5 will influence the regioselectivity of further electrophilic substitutions. The tert-butyl group is an activating, ortho-, para-directing group. However, the bromine atom is a deactivating, ortho-, para-directing group. The interplay of these electronic effects, along with steric hindrance from the bulky tert-butyl group, will determine the outcome of reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. For instance, nitration of 2-bromobenzo[b]thiophene (B1329661) has been shown to yield a mixture of products, including substitution at the 4-, 6-, and 5- or 7-positions of the benzene (B151609) ring. cdnsciencepub.com The precise regioselectivity for this compound would require specific experimental investigation.

C–H Activation and Direct Functionalization at Unsubstituted Positions

The structure of this compound presents several unsubstituted C-H bonds on both the thiophene and benzene rings, specifically at the C3, C4, C6, and C7 positions. The functionalization of these sites via C-H activation offers an atom-economical route to novel derivatives. The regioselectivity of such reactions is governed by the inherent electronic properties of the benzothiophene (B83047) core and the influence of the existing bromo and tert-butyl substituents.

For the benzothiophene scaffold, electrophilic substitution and metal-catalyzed C-H activation reactions show distinct positional preferences. In classical electrophilic substitutions, the C3 position is generally the most reactive site, followed by C2, and then positions on the benzene ring. researchgate.net However, since the C2 position is already substituted in the target molecule, the C3 position remains a potential site for certain transformations.

In the context of transition metal-catalyzed direct C-H functionalization, the regioselectivity can be more complex and is often dictated by the specific catalyst, ligands, and reaction conditions employed. youtube.com Theoretical and empirical studies on various aromatic systems have shown that palladium-based catalysts are frequently used for these transformations. youtube.com For five-membered heterocycles like thiophene, the C-H bond at the C2 position is typically the most reactive in transition metal-catalyzed processes, which aligns with the position of bromination in the title compound. youtube.com

While specific studies on the C-H activation of this compound are not extensively documented, research on closely related analogues provides significant insight. For instance, the palladium-catalyzed direct C2-arylation of 5-(tert-butyl)benzo[b]thiophene 1,1-dioxide with arylboronic acids has been successfully demonstrated. nih.gov This reaction proceeds in good yield, indicating that the 5-tert-butyl substituent is compatible with C-H activation conditions on the heterocyclic ring. nih.gov Although this example involves the sulfone derivative, it underscores the feasibility of functionalizing the thiophene ring of the 5-tert-butylbenzo[b]thiophene (B3109717) system.

The functionalization of the C-H bonds on the benzene moiety (C4, C6, C7) is also a key consideration. The directing influence of substituents on the benzene ring of indole, a related heterocycle, shows that regioselectivity can be controlled. nih.gov The tert-butyl group at C5 is generally considered an ortho-para director in electrophilic aromatic substitution due to inductive and hyperconjugative effects. stackexchange.com This would suggest a preference for functionalization at the C4 and C6 positions. However, the bulky nature of the tert-butyl group can sterically hinder the C4 and C6 positions, potentially favoring the C7 position in some cases. stackexchange.comsemanticscholar.org The development of regioselective methods often relies on the use of specific directing groups or catalyst systems that can overcome these inherent reactivity patterns. acs.orgacs.org

Table 1: Predicted Reactivity of Unsubstituted Positions in this compound This table is based on general principles of benzothiophene reactivity and may not reflect the outcome of all specific reactions.

Position Ring Predicted Reactivity / Influencing Factors
C3 Thiophene Generally the most reactive site for electrophilic attack on the benzothiophene core. researchgate.net
C4 Benzene Potentially activated by the ortho-directing tert-butyl group, but may be subject to steric hindrance.
C6 Benzene Activated by the para-directing tert-butyl group. stackexchange.com
C7 Benzene Generally less reactive but may become favorable if C4 and C6 are sterically blocked. researchgate.net

Oxidation Reactions: Formation of Sulfoxides and Sulfones

The sulfur atom in the thiophene ring of this compound can be readily oxidized to form the corresponding S-oxide (sulfoxide) and S,S-dioxide (sulfone). These transformations significantly alter the electronic properties of the molecule, as the oxidation converts the electron-donating sulfide (B99878) into electron-withdrawing sulfoxide (B87167) and sulfone groups. This modification can have a profound impact on the molecule's photophysical properties and further reactivity.

The oxidation is typically a stepwise process. A first oxidation step yields the benzo[b]thiophene-1-oxide, and a subsequent, more forceful oxidation yields the benzo[b]thiophene-1,1-dioxide. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining whether the reaction stops at the sulfoxide stage or proceeds to the sulfone.

Commonly used reagents for the oxidation of sulfides include hydrogen peroxide (H₂O₂), often in the presence of a catalyst or an acid. For instance, a system of H₂O₂ in combination with phosphorus pentoxide (P₂O₅) has been shown to be effective for the clean conversion of electron-poor benzo[b]thiophenes to their corresponding sulfones. semanticscholar.org Other reagents include meta-chloroperoxybenzoic acid (m-CPBA), which is a versatile oxidant capable of producing both sulfoxides and sulfones depending on the stoichiometry and conditions. The oxidation of 2,7-dibromo- chemrxiv.orgbenzothieno[3,2-b] chemrxiv.orgbenzothiophene (a related BTBT structure) with m-CPBA first yields the dioxide (sulfoxide) and can be further oxidized to the tetraoxide (sulfone). researchgate.net Catalytic systems, such as methyltrioxorhenium(VII) with hydrogen peroxide, facilitate the stepwise oxidation and allow for the study of the kinetics of both oxidation steps. stackexchange.com

The introduction of electron-withdrawing groups on the benzothiophene ring can influence the rate of oxidation. The first oxidation step (sulfide to sulfoxide) is generally faster for electron-rich substrates, while the second step (sulfoxide to sulfone) is favored for substrates with electron-withdrawing groups. stackexchange.com The bromine atom and the tert-butyl group on the title compound will thus influence the reaction kinetics.

Table 2: Selected Reagents for the Oxidation of Benzo[b]thiophenes

Reagent(s) Product Notes Citation(s)
m-Chloroperoxybenzoic acid (m-CPBA) Sulfoxide or Sulfone Stoichiometry and temperature control selectivity. Can yield sulfone with excess reagent. researchgate.net
Hydrogen Peroxide (H₂O₂) / Phosphorus Pentoxide (P₂O₅) Sulfone Effective for clean conversion to sulfones, particularly for electron-poor substrates. semanticscholar.org
Hydrogen Peroxide (H₂O₂) / Methyltrioxorhenium(VII) Sulfoxide and Sulfone Catalytic system allowing for controlled, stepwise oxidation. stackexchange.com
Oxone® Sulfone A potent oxidizing agent often used for complete oxidation to the sulfone. acs.org
Urea-Hydrogen Peroxide (UHP) / Phthalic Anhydride Sulfone A metal-free, environmentally benign system for direct oxidation to sulfones.

Reactivity of the tert-Butyl Group

Steric Influence in Chemical Transformations

The tert-butyl group at the C5 position of the benzothiophene core is a large, sterically demanding substituent. Its primary role in the molecule's reactivity is often steric rather than electronic, although its electron-donating character does influence the aromatic system. stackexchange.com The bulkiness of the tert-butyl group can significantly impact the accessibility of adjacent and nearby reactive sites.

This steric hindrance can be a critical factor in directing the outcome of chemical transformations. For reactions on the benzene ring, the tert-butyl group can impede access to the ortho positions, C4 and C6. In electrophilic aromatic substitution on tert-butylbenzene, for example, the para product is heavily favored over the ortho product, a preference that is amplified beyond purely electronic effects due to the steric shielding of the ortho positions. stackexchange.com A similar effect would be expected for this compound, potentially making the C4 and C6 positions less accessible to bulky reagents compared to the C7 position.

Conversely, in some transformations, the steric bulk of a tert-butyl group does not hinder the reaction. In the synthesis of a 2-(tert-butyl)benzo[b]thiophene derivative via an electrophilic cyclization, the reaction proceeded in excellent yield, indicating that the bulky group did not impede the desired transformation. nih.gov Similarly, a palladium-catalyzed arylation at the C2 position of 5-(tert-butyl)benzo[b]thiophene 1,1-dioxide was successful, demonstrating that reactions at positions remote from the tert-butyl group may be largely unaffected by its steric presence. nih.gov

Beyond directing reactivity, the tert-butyl group can also influence the physical properties of the molecule. The introduction of tert-butyl groups onto aromatic systems has been shown to improve the solubility of the compounds in organic solvents by disrupting intermolecular π-stacking interactions that can lead to aggregation and low solubility. nih.gov This can be an advantageous feature in facilitating reactions in solution.

Potential for Further Functionalization of Alkyl Moieties

The direct functionalization of the tert-butyl group itself is a significant chemical challenge. The C-H bonds within the tert-butyl moiety are strong, non-polar, and sterically shielded primary C(sp³)–H bonds. Consequently, the tert-butyl group is generally considered to be chemically inert under many reaction conditions and is often employed as a stable, bulky directing or protecting group. chemrxiv.org

Traditional methods for C-H activation are often ineffective for modifying tert-butyl groups in the absence of a directing group positioned elsewhere on the molecule to deliver a catalyst to the desired site. chemrxiv.org The high bond dissociation energy of these primary C-H bonds (~100 kcal/mol) makes them resistant to many radical and organometallic activation approaches. chemrxiv.org

Despite these challenges, the selective functionalization of such robust C-H bonds is an area of active research. Recent advancements have demonstrated that the direct, non-directed hydroxylation of sterically congested primary C-H bonds within tert-butyl groups can be achieved. chemrxiv.org These methods leverage a complex interplay of steric and electronic factors to enable site-selective oxidation, converting the inert alkyl group into a more versatile primary alcohol. chemrxiv.org This pioneering work suggests that, while not a routine transformation, the potential exists to view the tert-butyl group as a latent functional group. However, such transformations require specialized catalytic systems and are not considered a general pathway for the derivatization of this compound at this time. For most synthetic applications, the tert-butyl group on this scaffold remains a non-reactive steric and electronic modulator.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structure of 2-Bromo-5-(tert-butyl)benzo[b]thiophene. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides a detailed map of the proton and carbon skeletons of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is employed to identify the chemical environment of the hydrogen atoms within the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals in a ¹H NMR spectrum reveal the number of different types of protons, their neighboring protons, and their relative abundance.

For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the benzo[b]thiophene core and the aliphatic protons of the tert-butyl group. The aromatic protons will typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling constants (J) will be influenced by the positions of the bromo and tert-butyl substituents. The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet in the upfield region (typically around δ 1.3-1.5 ppm) due to their shielded aliphatic nature and the absence of adjacent protons.

Table 1: Expected ¹H NMR Data for this compound (Note: The following data are predicted based on the analysis of similar substituted benzo[b]thiophene structures, as direct experimental data for the target compound is not publicly available.)

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
tert-Butyl (9H)~1.4Singlet (s)N/A
Aromatic CH~7.3 - 7.9Multiplet (m)Various
Aromatic CH~7.3 - 7.9Multiplet (m)Various
Aromatic CH~7.3 - 7.9Multiplet (m)Various

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show signals for the two carbons of the tert-butyl group (the quaternary carbon and the three equivalent methyl carbons). The aromatic and heterocyclic carbons of the benzo[b]thiophene core will resonate in the downfield region of the spectrum. The carbon atom attached to the bromine (C2) is expected to be shifted to a higher field compared to its unsubstituted counterpart due to the heavy atom effect of bromine.

Table 2: Expected ¹³C NMR Data for this compound (Note: The following data are predicted based on the analysis of similar substituted benzo[b]thiophene structures, as direct experimental data for the target compound is not publicly available.)

Carbon Assignment Expected Chemical Shift (δ, ppm)
(CH₃)₃C -~35
C (CH₃)₃~31
C2 (C-Br)~115-125
Aromatic/Heterocyclic CH~120-140
Aromatic/Heterocyclic C~135-150
Aromatic/Heterocyclic C-S~130-145
Aromatic/Heterocyclic C-tert-butyl~145-155

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are utilized.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. It is instrumental in tracing the connectivity of the protons within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of the ¹³C signals for all protonated carbons by linking them to their attached, and often already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the quaternary carbons (those without attached protons), such as the carbons of the tert-butyl group and the substituted carbons of the benzo[b]thiophene core, by observing their long-range couplings to nearby protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₁₂H₁₃BrS. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a characteristic signature for a monobrominated compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to assess the purity of a sample of this compound and to provide further confirmation of its identity. The sample is first vaporized and separated based on its boiling point and affinity for the GC column. As the compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. The retention time from the GC and the mass spectrum together provide a reliable identification of the compound. The fragmentation pattern observed in the mass spectrum can also offer structural clues, such as the loss of a methyl group or the entire tert-butyl group from the molecular ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds. While the specific IR spectrum for this compound is not widely published, the expected characteristic absorption bands can be predicted by analyzing its constituent parts: the benzothiophene (B83047) core, the tert-butyl substituent, and the bromo substituent.

Expected Vibrational Bands:

C-H Stretching: The aromatic C-H stretching vibrations of the benzothiophene ring are expected to appear in the region of 3100–3000 cm⁻¹. The aliphatic C-H stretching vibrations from the tert-butyl group are anticipated in the 2975–2860 cm⁻¹ range. docbrown.info

C-H Bending: The C-H bending vibrations of the tert-butyl group typically show characteristic absorptions. Symmetrical bending of the methyl groups results in a strong band around 1365 cm⁻¹, while asymmetrical bending appears near 1460 cm⁻¹. docbrown.info

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzothiophene aromatic system are expected to produce several bands in the 1600–1450 cm⁻¹ region.

C-S Stretching: The carbon-sulfur bond within the thiophene (B33073) ring generally gives rise to a weak absorption band, which can be difficult to identify but is typically found in the 700–600 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibration is expected to produce a strong absorption band in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. docbrown.info

The combination of these characteristic absorption bands provides a vibrational signature for this compound, allowing for its identification and the confirmation of its functional groups.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-HStretching3100–3000Medium to Weak
Aliphatic C-H (tert-butyl)Stretching2975–2860Strong
Aromatic C=CStretching1600–1450Medium to Weak
Aliphatic C-H (tert-butyl)Bending~1460 and ~1365Medium to Strong
C-SStretching700–600Weak
C-BrStretching600–500Strong

This table is based on established correlations for the respective functional groups.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule by examining the transitions between different electronic energy levels upon absorption or emission of light.

UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption spectrum of conjugated aromatic systems like benzothiophene is characterized by absorption bands corresponding to π → π* transitions.

For this compound, the benzothiophene core is the primary chromophore. The presence of substituents can influence the position and intensity of the absorption maxima (λmax). The tert-butyl group, being an electron-donating group, is expected to cause a slight bathochromic (red) shift in the absorption bands compared to the unsubstituted benzothiophene. nih.gov The bromo substituent, with its electron-withdrawing inductive effect and electron-donating resonance effect, may have a more complex influence on the electronic transitions.

While specific experimental data for this compound is limited, studies on related benzothiophene derivatives show absorption maxima in the UV region. For instance, some alkoxy-substituted benzothiophenes exhibit absorption bands in non-polar solvents around 290-300 nm. nih.gov It is anticipated that this compound would have its primary absorption bands in a similar range.

Bandgap Estimation:

The optical bandgap (Eg) of a material can be estimated from the onset of its absorption in the UV-Vis spectrum using the Tauc plot method. The relationship between the absorption coefficient (α), photon energy (hν), and the optical bandgap is given by the Tauc equation:

(αhν)n = A(hν - Eg)

where A is a constant and the exponent 'n' depends on the nature of the electronic transition (n=2 for a direct bandgap and n=1/2 for an indirect bandgap). By plotting (αhν)n against hν and extrapolating the linear portion of the curve to the energy axis, the bandgap can be determined. For similar organic semiconductors, band gaps are often in the range of 3.0-4.0 eV. mdpi.com

Table 2: Anticipated UV-Vis Absorption Properties for this compound

Parameter Anticipated Value/Range Remarks
λmax~290–320 nmBased on substituted benzothiophene derivatives. nih.gov
Molar Absorptivity (ε)Moderate to HighTypical for π → π* transitions in aromatic systems.
Optical Bandgap (Eg)~3.0–4.0 eVEstimated range based on related organic semiconductors. mdpi.com

This table presents expected values based on data from analogous compounds.

Fluorescence spectroscopy is a technique that measures the emission of light from a substance that has absorbed light. It provides information about the excited state properties of a molecule. Benzothiophene itself is known to be more emissive than its constituent benzene (B151609) and thiophene rings. researchgate.net The introduction of substituents can significantly modulate the fluorescence properties, including the emission wavelength, intensity, and fluorescence quantum yield (ΦF).

The tert-butyl group is not expected to quench fluorescence and may enhance the solubility and processability of the compound without significantly altering the core photophysics. The heavy bromine atom, however, can potentially lead to fluorescence quenching through the heavy-atom effect, which promotes intersystem crossing from the singlet excited state to the triplet state, thereby reducing the fluorescence intensity.

Quantum Yield Determination:

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. It can be determined experimentally using a relative method, where the fluorescence intensity of the sample is compared to that of a standard with a known quantum yield. The following equation is used:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

where 'I' is the integrated fluorescence intensity, 'A' is the absorbance at the excitation wavelength, and 'η' is the refractive index of the solvent.

While the specific quantum yield for this compound is not documented, studies on other fluorescent molecules containing a tert-butyl-substituted aromatic system, such as 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), have shown high quantum yields (ΦF ≥ 0.60). nih.govresearchgate.net However, the presence of the bromine atom in the target compound might lead to a lower quantum yield compared to non-halogenated analogues.

Table 3: Predicted Fluorescence Properties for this compound

Property Predicted Characteristic Influencing Factors
Emission WavelengthExpected in the near-UV or blue region of the spectrumDependent on the energy of the S₁ state and solvent polarity.
Fluorescence Quantum Yield (ΦF)Moderate to LowPotentially reduced by the heavy-atom effect of bromine.
Stokes ShiftSmall to ModerateThe energy difference between the absorption and emission maxima.

This table is based on general principles of fluorescence and data from structurally related compounds.

Applications

Intermediate in Medicinal Chemistry

While specific biological activities of this compound itself are not widely reported, its derivatives are of interest in medicinal chemistry. The benzo[b]thiophene scaffold is a key component in numerous pharmacologically active compounds. The ability to functionalize the 2-position of this molecule allows for the synthesis of libraries of compounds for screening against various biological targets.

Building Block for Organic Electronics

The extended π-conjugated systems that can be synthesized from this compound are promising candidates for applications in organic electronics. The tert-butyl group can improve the solubility and film-forming properties of these materials, which is advantageous for the fabrication of devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The benzo[b]thiophene unit itself can contribute to the charge transport properties of the resulting materials. uni.lu

Applications of 2 Bromo 5 Tert Butyl Benzo B Thiophene in Advanced Materials Science

Organic Electronics and Optoelectronics

The benzothiophene (B83047) core is a well-established electron-rich aromatic system that can facilitate charge transport, a fundamental requirement for semiconductor materials. The strategic placement of substituents allows for the fine-tuning of its electronic properties.

In the context of OFETs, the semiconducting layer is the critical component responsible for modulating the flow of current. Materials based on fused thiophene (B33073) rings, such as benzothiophene, are frequently explored for this purpose. The tert-butyl group on the 2-Bromo-5-(tert-butyl)benzo[b]thiophene molecule can enhance the solubility of resulting materials, which is a crucial factor for solution-processable fabrication techniques often used in printing electronics. Furthermore, the bulky nature of the tert-butyl group can influence the solid-state packing of the molecules, which in turn affects the charge carrier mobility of the OFET device. The bromine atom serves as a reactive site, allowing for the extension of the π-conjugated system through cross-coupling reactions, a common strategy to create larger, more conductive molecules suitable for OFET applications.

Organic photovoltaics, or solar cells, rely on the interplay between electron-donating and electron-accepting materials to generate electrical current from light. Benzothiophene derivatives are often employed as part of the electron-donating polymer or small molecule in the active layer of an OPV device. The electron-rich nature of the benzothiophene unit contributes to its ability to absorb light and transport the resulting positive charge carriers (holes). By polymerizing or functionalizing this compound, it is possible to create materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge separation and collection in an OPV. The bromine atom provides a convenient handle for chemists to link this benzothiophene unit with other aromatic or electron-accepting moieties to construct donor-acceptor copolymers, a widely used class of materials in high-performance OPVs.

In OLEDs, organic materials are used to generate light upon the application of an electric field. The color and efficiency of the light emission are determined by the chemical structure of the emissive material. While less common than their use in transistors and solar cells, benzothiophene derivatives can be incorporated into the emissive or charge-transporting layers of an OLED. The rigid, planar structure of the benzothiophene core can lead to materials with high photoluminescence quantum yields. The tert-butyl group can help to prevent aggregation-caused quenching of the emission in the solid state, a common issue in OLEDs. The bromo-functionality allows for the incorporation of this unit into larger molecular structures designed to emit light at specific wavelengths, from the blue to the red part of the spectrum.

Building Blocks for Conjugated Polymers and Oligomers

The true potential of this compound likely lies in its role as a monomer for the synthesis of larger, more complex organic materials.

The bromine atom on the thiophene ring of this compound is a key feature that enables its use in a variety of cross-coupling reactions, such as Suzuki, Stille, and direct arylation polymerization. These reactions are the workhorses of synthetic polymer chemistry for creating π-extended systems. By reacting this compound with other appropriately functionalized monomers, chemists can construct a wide array of conjugated polymers and oligomers with precisely controlled structures and properties. The ability to create these larger systems is fundamental to achieving the high charge carrier mobilities and broad light absorption necessary for high-performance electronic devices.

The bromine and tert-butyl substituents play a crucial role in defining the characteristics of any polymer derived from this monomer.

Influence of the tert-Butyl Substituent: The tert-butyl group has a multifaceted influence on the properties of the resulting polymers:

Solubility: As mentioned, this bulky alkyl group significantly enhances the solubility of the polymers in common organic solvents. This is a critical practical consideration, as it allows for the use of cost-effective fabrication methods like spin-coating, inkjet printing, and roll-to-roll processing.

Morphology: In the solid state, the steric hindrance provided by the tert-butyl groups can prevent excessive π-stacking, which can sometimes lead to undesirable aggregation and the formation of crystalline domains that are detrimental to device performance. By controlling the intermolecular spacing, it is possible to optimize the bulk morphology for efficient charge transport.

Electronic Properties: While not directly involved in the conjugated path, the tert-butyl group can have a subtle electronic effect, generally acting as a weak electron-donating group. This can slightly raise the HOMO energy level of the polymer, which can be a useful tuning parameter in the design of materials for specific applications like OPVs.

Below is a table summarizing the key properties of the substituents and their likely impact on the resulting materials.

SubstituentPositionKey PropertyImpact on Polymer/Material Properties
Bromine2Reactive SiteEnables polymerization and the creation of π-extended systems.
tert-Butyl5Bulky Alkyl GroupEnhances solubility for solution processing and influences solid-state packing.

Fluorescence Probes and Sensors for Material Science Applications

There is currently no available scientific literature detailing the use of this compound as a fluorescence probe or sensor in material science applications. The design of fluorescent probes often relies on specific structural motifs that exhibit environmentally sensitive emission properties. While the benzothiophene core is a component of some fluorescent molecules, the specific contributions of the 2-bromo and 5-tert-butyl substitutions on the photophysical properties of this particular compound have not been reported in the context of sensing or probing.

Other Emerging Material Applications

Similarly, research into other emerging material applications for this compound is not documented in the available scientific literature. The exploration of new materials often involves screening compounds for properties relevant to fields such as organic electronics, where charge transport and stability are crucial. While related benzothiophene derivatives have been investigated as organic semiconductors, there are no specific studies or data available for this compound in this or any other emerging material application. bohrium.commdpi.com

Q & A

Q. What are the common synthetic routes for 2-Bromo-5-(tert-butyl)benzo[b]thiophene, and how do reaction conditions influence product yield?

  • Methodological Answer : The compound is typically synthesized via bromination of 5-(tert-butyl)benzo[b]thiophene using reagents like N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄) . Alternatively, Suzuki-Miyaura cross-coupling can introduce the bromine atom using a palladium catalyst (e.g., Pd(PPh₃)₄) and aryl boronic acids . Yield optimization requires strict control of temperature (60–80°C for bromination) and stoichiometric ratios (1:1.2 substrate-to-NBS ratio). Side reactions, such as over-bromination, are minimized by limiting reaction time to 4–6 hours .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify aromatic protons (δ 7.2–7.8 ppm) and tert-butyl groups (δ 1.3–1.4 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 283.02). X-ray crystallography may resolve steric effects from the tert-butyl group, though crystallization challenges often necessitate alternative methods like FT-IR to confirm C-Br stretching (~560 cm⁻¹) .

Q. What are the primary applications of this compound in materials science?

  • Methodological Answer : The bromine atom serves as a reactive site for synthesizing conjugated polymers via Stille or Kumada couplings, enabling applications in organic semiconductors . For example, coupling with thiophene monomers generates π-extended systems for photovoltaic devices. The tert-butyl group enhances solubility in nonpolar solvents, critical for solution-processed thin films .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed cross-coupling reactions involving this compound to minimize undesired by-products?

  • Methodological Answer : Ligand selection is critical: Bulky ligands (e.g., SPhos) reduce β-hydride elimination in alkyl coupling partners. Solvent polarity (e.g., toluene vs. DMF) affects reaction rates; toluene minimizes dehalogenation side reactions. Pre-activation of the catalyst (e.g., Pd₂(dba)₃ with AsPh₃) improves turnover frequency. Monitor progress via TLC (eluent: hexane/EtOAc 4:1) and isolate products using flash chromatography .

Q. What strategies resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR spectra (e.g., unexpected splitting) may arise from hindered rotation of the tert-butyl group. Use variable-temperature NMR (VT-NMR) to observe dynamic effects. For ambiguous HRMS peaks, isotopic pattern analysis (e.g., Br’s 1:1 M/M+2 ratio) confirms elemental composition. Computational tools like DFT-based chemical shift prediction (GIAO method) validate assignments .

Q. How does the tert-butyl substituent influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer : The tert-butyl group’s steric bulk deactivates the aromatic ring, reducing SNAr reactivity at the 5-position. However, electron-withdrawing effects from the thiophene sulfur enhance para-directed substitution at the 2-bromo site. Activate the ring using microwave-assisted heating (120°C, DMF) or Lewis acids (e.g., FeCl₃) to accelerate reactions with amines or thiols .

Application-Driven Questions

Q. What methodologies enable the incorporation of this compound into bioactive molecules for medicinal chemistry studies?

  • Methodological Answer : Functionalize the bromine via Buchwald-Hartwig amination to introduce pharmacophores (e.g., piperazine for CNS targets). Alternatively, perform Sonogashira coupling to attach alkynes for click chemistry-based probes. Assess bioactivity using in vitro kinase assays (IC₅₀ determination) and molecular docking to predict binding modes .

Q. How can computational modeling predict the electronic properties of polymers derived from this compound?

  • Methodological Answer : Use density functional theory (DFT) to calculate HOMO/LUMO levels (e.g., Gaussian 16 with B3LYP/6-31G* basis set). Simulate charge transport with Marcus theory to estimate hole/electron mobility. Compare with UV-vis-NIR and cyclic voltammetry data to validate bandgap predictions (~2.1 eV for thiophene-based polymers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.